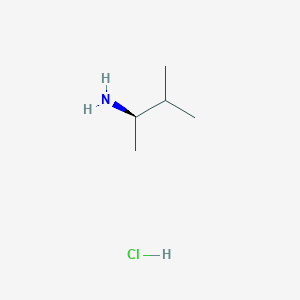

(R)-3-Methylbutan-2-amine hydrochloride

Description

Properties

IUPAC Name |

(2R)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBXILUTBVQOQ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-52-5 | |

| Record name | 2-Butanamine, 3-methyl-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-3-Methylbutan-2-amine Hydrochloride: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

As the complexity of targeted therapeutics increases, the demand for highly specific, enantiomerically pure aliphatic amines has surged. (R)-3-Methylbutan-2-amine hydrochloride serves as a critical chiral building block in modern drug development, particularly in the synthesis of central nervous system (CNS) agents and microtubule-stabilizing compounds. This technical guide provides an in-depth analysis of its structural causality, validated synthetic workflows, and its mechanistic role in advanced pharmacophores.

Chemical Identity & Structural Causality

The physical state and stability of an aliphatic amine are foundational to its utility in scalable synthesis. The free base, (R)-3-methylbutan-2-amine, is a volatile liquid (boiling point ~85-87°C) that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption[1].

Causality of Salt Formulation: To circumvent the handling limitations of the free base, the compound is universally utilized as a hydrochloride salt. The protonation of the primary amine by hydrochloric acid dramatically increases the lattice energy of the molecule. This thermodynamic shift yields a stable, water-soluble crystalline solid, preventing volatilization and neutralizing the nucleophilic lone pair to extend shelf-life indefinitely under standard storage conditions[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (R)-3-Methylbutan-2-amine hydrochloride |

| CAS Registry Number | 31519-52-5 (HCl salt) / 34701-33-2 (Free base) |

| Molecular Formula | C5H14ClN |

| Molecular Weight | 123.62 g/mol |

| SMILES | (C(C)C)C.Cl |

| Stereochemistry | (R)-configuration at C2 |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | 2-8°C, sealed in a dry environment[2] |

Synthesis and Chiral Resolution Workflows

While modern biocatalytic approaches utilizing native Amine Dehydrogenases (AmDHs) can achieve direct asymmetric reductive amination of 3-methyl-2-butanone[3], classical diastereomeric salt resolution remains the most robust and scalable method for industrial applications.

Step-by-Step Methodology: Chiral Resolution via Diastereomeric Salt Formation

-

Causality Check: Why utilize L-(+)-tartaric acid? The chiral acid interacts with the racemic amine to form two distinct diastereomeric salts. The (R)-amine-L-tartrate salt exhibits a significantly lower solubility product ( Ksp ) in cold methanol compared to the (S)-amine-L-tartrate, establishing the thermodynamic driving force necessary for selective precipitation[4].

-

Salt Formation: Dissolve 1.0 equivalent of racemic 3-methylbutan-2-amine in anhydrous methanol. At 60°C, slowly introduce a methanolic solution containing 0.5 to 1.0 equivalent of L-(+)-tartaric acid under continuous, high-shear agitation[4].

-

Controlled Crystallization: Cool the reactor at a strictly controlled rate of 5°C/hour down to 4°C.

-

Self-Validation: Rapid cooling induces kinetic trapping, leading to the co-precipitation of the (S)-isomer. A controlled cooling ramp ensures the system remains under thermodynamic control, maximizing the enantiomeric excess (ee) of the precipitating (R)-salt.

-

-

Isolation and Recrystallization: Filter the precipitate and wash with ice-cold methanol to remove the (S)-enriched mother liquor. Perform two successive recrystallizations from methanol to achieve >98% ee[4].

-

Free-Basing: Suspend the optically pure salt in diethyl ether. Treat with 2M aqueous NaOH until the aqueous layer reaches pH > 12, forcing the liberated free base into the organic layer.

-

Hydrochloride Precipitation: To the dried organic layer at 0°C, introduce anhydrous HCl gas (or saturated HCl in diethyl ether). The (R)-3-methylbutan-2-amine hydrochloride will immediately precipitate as a white crystalline solid[4]. Filter, wash with cold ether, and dry under vacuum.

Workflow for the chiral resolution and hydrochloride salt formation of (R)-3-methylbutan-2-amine.

Analytical Methodologies for Structural Validation

Step-by-Step Methodology: Chiral HPLC for Enantiomeric Purity

-

Causality Check: Aliphatic amines lack strong UV chromophores. Accurate ee determination requires either pre-column derivatization or the use of an Evaporative Light Scattering Detector (ELSD) coupled with a robust chiral stationary phase[5].

-

Sample Preparation: Dissolve 1 mg of the synthesized (R)-3-methylbutan-2-amine HCl in 1 mL of the mobile phase. If utilizing standard UV detection, derivatize the primary amine using 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) prior to injection.

-

Chromatographic Setup: Utilize a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

-

Self-Validation: The addition of 0.1% diethylamine is non-negotiable; it suppresses secondary interactions between the basic amine analyte and residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution.

-

-

Execution & Analysis: Inject 10 µL at a flow rate of 1.0 mL/min. Validate the method by first injecting a racemic standard to confirm a resolution factor ( Rs ) > 1.5 between the (S) and (R) peaks[5].

NMR Spectroscopic Signatures

In 1H NMR spectroscopy, the structural integrity of the isopropyl group is confirmed by its distinct splitting pattern. The two methyl groups of the isopropyl moiety typically appear as overlapping doublets or a multiplet near 0.80–1.00 ppm due to the diastereotopic environment induced by the adjacent C2 chiral center[6]. The alpha-methyl group appears as a distinct doublet further downfield (~1.29 ppm)[3]. This spectral signature is critical for validating the absence of structural rearrangements during the resolution process.

Applications in Drug Development: Microtubule Stabilization

In the design of CNS-active microtubule (MT)-stabilizing agents for Alzheimer's disease (AD) and related neurodegenerative tauopathies, achieving blood-brain barrier (BBB) penetration without sacrificing target affinity is a primary hurdle[7]. The coupling of (R)-3-methylbutan-2-amine to the C7 position of 1,2,4-triazolo[1,5-a]pyrimidines via SNAr displacement provides a critical structural and pharmacological advantage[8].

Structure-Activity Relationship (SAR) Causality: The isopropyl group of the (R)-enantiomer acts as a precise steric wedge that fits optimally into the hydrophobic pocket of the tubulin binding site. Studies have demonstrated that the chirality at this position directly governs the cellular phenotype; the (R)-enantiomer induces a significantly higher fold-change in acetylated α-tubulin (a definitive biomarker for MT stabilization) compared to its (S)-counterpart[8]. Furthermore, the presence of the secondary amine nitrogen at C7 is essential for Class I MT-stabilizing activity. Replacing this nitrogen with a methylene linker drastically alters the cellular response, leading to an undesirable reduction in total α-tubulin levels[8].

SAR logic for (R)-3-methylbutan-2-amine derivatives in microtubule stabilization.

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride | 197508-49-9 | Benchchem [benchchem.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. CN115397826B - Substituted {1,2,4,}triazolo{1,5-A}pyrimidine compounds and their use in stabilizing microtubules - Google Patents [patents.google.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Methylbutan-2-amine hydrochloride CAS number 31519-52-5

An In-depth Technical Guide to (R)-3-Methylbutan-2-amine hydrochloride

Topic: (R)-3-Methylbutan-2-amine hydrochloride CAS Number: 31519-52-5

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, analysis, and applications of (R)-3-Methylbutan-2-amine hydrochloride, a significant chiral building block in modern organic and medicinal chemistry.

Core Concepts and Significance

(R)-3-Methylbutan-2-amine hydrochloride is the salt form of a specific stereoisomer of 3-methylbutan-2-amine. Its value is intrinsically linked to its chirality, a fundamental property in pharmaceutical sciences. Molecules that are non-superimposable mirror images of each other are called enantiomers. While they often share identical physical properties, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ dramatically.[1][2] This distinction is critical, as one enantiomer of a drug can exhibit therapeutic effects while the other might be inactive or even cause adverse effects.[3] Therefore, the ability to synthesize and isolate specific enantiomers like the (R)-isomer of 3-methylbutan-2-amine is paramount for developing safer and more effective pharmaceuticals.[2]

This compound primarily serves two major roles: as a chiral building block for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs) and as a chiral resolving agent to separate racemic mixtures of other compounds.[4]

Physicochemical Properties and Spectroscopic Profile

The hydrochloride salt form enhances the stability and handling characteristics of the parent amine, making it a convenient format for laboratory use.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 31519-52-5 | [5] |

| Molecular Formula | C₅H₁₄ClN | [5][6] |

| Molecular Weight | 123.62 g/mol | [5][6] |

| IUPAC Name | (2R)-3-methylbutan-2-amine;hydrochloride | [6] |

| Synonyms | (R)-(-)-2-Amino-3-methylbutane hydrochloride | [6] |

| Purity | Typically ≥98% | [5] |

| Appearance | Solid | N/A |

| Storage | Sealed in a dry environment, recommended at 2-8°C | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (R)-3-Methylbutan-2-amine hydrochloride.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of hydrogen atoms in the molecule. Protons on the carbon adjacent to the nitrogen atom (C-N) are expected to appear downfield (typically ~2.3-3.0 ppm) due to the electron-withdrawing effect of the nitrogen.[7] The amine proton signal can be broad and its chemical shift is dependent on solvent and concentration, typically appearing between 0.5-5.0 ppm.[7]

-

¹³C NMR: Carbons directly bonded to the nitrogen atom are deshielded and will appear in the 10-65 ppm range.[7]

Protocol: General NMR Sample Preparation

-

Weigh approximately 5-10 mg of the (R)-3-Methylbutan-2-amine hydrochloride sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Add an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[8]

2.2.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups within the molecule. For a primary amine salt like this, key absorptions include:

-

N-H Stretching: A broad and strong absorption in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt. This differs from the sharp peaks of a free primary amine (~3300-3500 cm⁻¹).[7]

-

N-H Bending: A medium to strong absorption around 1500-1600 cm⁻¹.[7]

-

C-N Stretching: Found in the 1000-1250 cm⁻¹ range for aliphatic amines.[7]

2.2.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum would show the molecular ion for the free amine (C₅H₁₃N) at m/z 87, with fragmentation patterns corresponding to the loss of alkyl groups.[8]

Synthesis via Chiral Resolution

While asymmetric synthesis routes exist, the most common and established method for obtaining enantiomerically pure amines like (R)-3-Methylbutan-2-amine is through the chiral resolution of a racemic mixture.[9]

The Principle of Diastereomeric Salt Formation

This technique leverages the fact that enantiomers have identical physical properties, but diastereomers do not.[4] The process involves:

-

Reaction: The racemic amine ((R/S)-3-Methylbutan-2-amine) is reacted with a single enantiomer of a chiral acid (a chiral resolving agent), such as L-(+)-tartaric acid.

-

Formation of Diastereomeric Salts: This reaction produces a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

-

Separation: These diastereomers have different solubilities in a given solvent system. Through careful fractional crystallization, one diastereomer will preferentially precipitate out of the solution.[9]

-

Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired pure (R)-amine.

-

Conversion to Hydrochloride: The pure amine is finally reacted with hydrochloric acid to form the stable (R)-3-Methylbutan-2-amine hydrochloride salt.

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Protocol: Example Chiral Resolution Causality: The choice of solvent is critical; it must be one in which the two diastereomeric salts have a significant solubility difference to allow for effective separation by crystallization. The temperature is carefully controlled to maximize the precipitation of the less soluble salt while keeping the more soluble one in solution.

-

Dissolution: Dissolve the racemic 3-methylbutan-2-amine and a molar equivalent of L-(+)-tartaric acid in a suitable solvent (e.g., a methanol/water mixture).

-

Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to induce crystallization. The less soluble diastereomeric salt, (R)-3-methylbutan-2-ammonium L-tartrate, will precipitate.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities.

-

Purity Check: Assess the enantiomeric purity of the amine from the salt at this stage using a method like chiral HPLC. If necessary, recrystallize to improve purity.

-

Liberation of Free Amine: Dissolve the purified salt in water and add a strong base (e.g., aqueous NaOH) to deprotonate the ammonium ion, liberating the free (R)-amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether).

-

Formation of Hydrochloride Salt: Bubble dry HCl gas through the organic solution or add a solution of HCl in an appropriate solvent to precipitate the final product, (R)-3-Methylbutan-2-amine hydrochloride.

-

Final Isolation: Collect the hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Applications in Drug Discovery and Synthesis

The utility of (R)-3-Methylbutan-2-amine hydrochloride stems from its defined stereochemistry, making it a valuable tool in asymmetric synthesis.

-

Chiral Building Block: It is frequently used as a starting material or intermediate for synthesizing more complex chiral molecules. The amine group provides a reactive handle for forming amides, imines, or for participating in nucleophilic substitution reactions, while the stereocenter directs the formation of subsequent stereocenters in the target molecule.

-

Resolving Agent for Acids: Just as chiral acids can resolve racemic amines, chiral amines like this one are used to resolve racemic carboxylic acids through the same principle of diastereomeric salt formation.[4]

-

Asymmetric Synthesis: It can be used to form chiral auxiliaries or ligands for metal catalysts, which then direct the stereochemical outcome of a chemical reaction, leading to a high enantiomeric excess of the desired product.

Analytical Quality Control

Ensuring the chemical and, most importantly, the enantiomeric purity of the compound is critical for its application.

Enantiomeric Purity Analysis

The most common and effective technique for determining the enantiomeric excess (e.e.) of a chiral compound is Chiral High-Performance Liquid Chromatography (HPLC) .[10] This method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be detected as separate peaks.

Protocol: General Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of (R)-3-Methylbutan-2-amine hydrochloride in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., polysaccharide-based CSPs like Chiralpak® or Chiralcel®).[10]

-

Mobile Phase: Select an appropriate mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small amount of an amine additive to improve peak shape.

-

Analysis: Inject the sample and run the analysis. The two enantiomers will elute at different retention times.

-

Quantification: The enantiomeric excess is calculated from the integrated area of the two peaks: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Caption: General workflow for enantiomeric purity analysis by Chiral HPLC.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Keep the container tightly sealed and store in a dry, cool place, as recommended at 2-8°C.[5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[12]

-

Skin: Wash off immediately with plenty of water.[12]

-

Inhalation: Move the person to fresh air.[12]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[12] In all cases of exposure, seek medical attention if symptoms persist.[12]

-

Conclusion

(R)-3-Methylbutan-2-amine hydrochloride (CAS 31519-52-5) is a cornerstone chiral amine in synthetic chemistry. Its utility is defined by its stereochemical purity, which is most reliably achieved through diastereomeric salt resolution. For researchers and drug developers, a thorough understanding of its properties, handling requirements, and analytical validation methods is crucial for its effective and safe application in the synthesis of next-generation chiral therapeutics.

References

-

PubChem. (n.d.). (2R)-3-methylbutan-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-amino-2-methyl-butan-2-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). (R)-3-Methylbutan-2-aMine. Retrieved from [Link]

- Carreira, E. M., & Dorta, R. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-3-methylbutan-2-one hydrochloride (C5H11NO). Retrieved from [Link]

-

Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

- Gholami, M. R., & Yang, G. S. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(5), 2244–2250.

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-194.

-

Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

ResearchGate. (n.d.). Chirality and Biological Activity. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

SlideShare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Tradeindia. (n.d.). 3-methylbutan-2-amine at Best Price in Shanghai. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemscene.com [chemscene.com]

- 6. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Chirality and Stereochemistry of (R)-3-Methylbutan-2-amine Hydrochloride: A Comprehensive Guide to Resolution, Synthesis, and Analytical Validation

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the stereochemical control of small aliphatic amines not merely as a synthetic step, but as a holistic system of thermodynamic and kinetic balances. (R)-3-Methylbutan-2-amine hydrochloride is a highly valuable chiral building block critical to the synthesis of neuroactive pharmaceuticals, agrochemicals, and specialized chiral auxiliaries. However, the molecular architecture of this compound—specifically the minimal steric differentiation between its methyl and isopropyl substituents—makes asymmetric synthesis and enantiomeric resolution notoriously difficult.

This whitepaper elucidates the stereochemical intricacies of (R)-3-methylbutan-2-amine hydrochloride. By synthesizing field-proven insights with cutting-edge materials science, this guide establishes self-validating protocols for homochiral metal-organic framework (HMOF) resolution, biocatalytic asymmetric synthesis, and rigorous analytical characterization.

Molecular Architecture & Physicochemical Profiling

The stereocenter of (R)-3-methylbutan-2-amine is located at the C2 position, flanked by a methyl group and an isopropyl group. The relatively small difference in the van der Waals radii of these two groups creates a significant challenge for chiral recognition mechanisms, whether enzymatic or chromatographic[1].

Because the free base is highly volatile and prone to atmospheric oxidation, it is universally isolated and utilized as a hydrochloride salt. This salt formation stabilizes the amine, enhances its aqueous solubility, and provides a crystalline solid suitable for X-ray diffraction and long-term storage.

Table 1: Physicochemical Properties of (R)-3-Methylbutan-2-amine HCl

| Property | Value / Description |

| CAS Number | 31519-52-5[2] |

| PubChem CID | 87748346[3] |

| Molecular Formula | C₅H₁₄ClN[2] |

| Molecular Weight | 123.62 g/mol [2] |

| SMILES | (C(C)C)C.Cl[2] |

| Stereocenter | C2 (R-configuration) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water and polar organic solvents[4] |

Advanced Enantiomeric Resolution: The HMOF Paradigm

Traditional chiral resolution of 3-methylbutan-2-amine relies on diastereomeric salt formation (e.g., using tartaric acid), which is labor-intensive and often yields suboptimal enantiomeric excess (ee). Modern approaches utilize Homochiral Porous Metal-Organic Frameworks (HMOFs) as enantioselective adsorbents.

The Causality of Material Selection: Highly reactive amines possess strong coordinating abilities that can easily dissociate standard MOF structures. To circumvent this, recent advancements have introduced Cr-SXU-5 , a robust chiral Cr³⁺-MOF constructed using S-1,1'-bi-2-naphthol (BINOL) as the chirality source[5]. Unlike vulnerable Fe-based MOFs, Cr-SXU-5 exhibits exceptional thermodynamic stability, withstanding exposure to 3 M HCl and pH 12 NaOH[5]. This extreme chemical stability is the exact mechanical property required to separate 3-methylbutan-2-amine with an unprecedented >99.3% ee and directly elute it as a hydrochloride salt[5].

Enantioselective separation of racemic amines using the highly stable Cr-SXU-5 HMOF.

Biocatalytic Asymmetric Synthesis

For de novo synthesis, biocatalytic reductive amination of the prochiral ketone (3-methylbutan-2-one) offers a green, highly selective pathway. Native Amine Dehydrogenases (AmDHs) catalyze the asymmetric reduction of iminium intermediates.

The Steric Challenge (E-Value Limitation): While AmDHs easily resolve bulky alkyl amines (E > 1,000), small aliphatic amines like 3-methylbutan-2-amine present a profound challenge. The minimal size difference between the methyl and isopropyl groups drops the enantiomeric ratio (E-value) to approximately 80[1]. To achieve pharmaceutical-grade >99% ee, active-site engineered (R)-selective transaminases or highly specific AmDH variants must be employed to enforce rigid stereofacial shielding during hydride transfer[1].

Biocatalytic reductive amination pathway enforcing stereofacial shielding for chiral amine synthesis.

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in failure detection. The following workflows are designed as self-validating systems, ensuring that any deviation in stereochemical integrity is immediately flagged.

Protocol 1: HMOF-based Enantioseparation and HCl Salt Isolation

-

System Suitability & Column Equilibration: Pack a preparative column with Cr-SXU-5 crystals. Validation Check: Run an achiral marker (e.g., toluene) to verify dead volume, flow uniformity, and absence of channeling.

-

Sample Loading: Dissolve racemic 3-methylbutan-2-amine in a non-polar solvent matrix (e.g., n-hexane) and load onto the column.

-

Chiral Elution: Elute using a gradient of n-hexane/isopropanol. Validation Check: Monitor the eluent using an in-line polarimeter. A positive-to-negative optical rotation inversion confirms the baseline separation of the (R) and (S) enantiomers.

-

In-Situ Salt Formation: Collect the (R)-enriched fraction and immediately treat with 3 M HCl. Causality: Because Cr-SXU-5 is uniquely stable in 3 M HCl, trace column leaching is prevented, and the volatile free base is instantly trapped as the stable hydrochloride salt[5].

-

Lyophilization: Freeze-dry the aqueous acidic fraction to yield (R)-3-methylbutan-2-amine hydrochloride as a white crystalline powder.

Protocol 2: Pre-Column Derivatization and Chiral HPLC Analysis

The Causality of Derivatization: Aliphatic amines lack a conjugated π-system, rendering them invisible to standard UV-Vis detectors. Attempting direct HPLC-UV analysis will result in flatlines or severe baseline noise. To solve this, the amine must be derivatized with Marfey’s reagent (FDAA) prior to injection[1]. This not only introduces a strong chromophore (detectable at 340 nm) but also converts the enantiomers into diastereomers, drastically improving resolution.

-

Derivatization: React 50 µL of the amine HCl salt solution (1 mg/mL) with 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO₃. Incubate at 40 °C for 1 hour. Quench with 20 µL of 1 M HCl.

-

System Suitability Test (SST): Inject a derivatized racemic standard. Validation Check: The system is only validated for use if the resolution ( Rs ) between the (R) and (S) peaks is > 1.5.

-

Sample Analysis & Orthogonal Spiking: Inject the derivatized (R)-sample. To definitively rule out co-eluting impurities, spike the sample with a known (S)-enantiomer standard. Validation Check: The minor peak must increase proportionally without peak broadening, confirming absolute peak identity.

Table 2: Validated HPLC Parameters for FDAA-Derivatized Amines

| Parameter | Specification |

| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Heptane : Isopropanol (85:15) with 0.1% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 340 nm (optimized for FDAA chromophore) |

| Column Temperature | 25 °C ± 1 °C |

| Injection Volume | 10 µL |

Conclusion

Mastering the stereochemistry of (R)-3-methylbutan-2-amine hydrochloride requires navigating strict steric limitations and physical volatility. By leveraging highly stable Cr-SXU-5 HMOFs for resolution, engineered biocatalysts for asymmetric synthesis, and FDAA-derivatization for analytical visibility, drug development professionals can establish highly reproducible, self-validating workflows that guarantee >99% enantiomeric purity.

References

-

Reticular Synthesis of a Highly Stable Homochiral Cr3+-Based Metal–Organic Framework for Enantioselective Separation Source: Inorganic Chemistry - ACS Publications / PubMed URL:[Link]

-

Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols Source: Frontiers in Catalysis URL:[Link]

-

(2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 Source: PubChem URL:[Link]

Sources

A Technical Guide to (R)-3-Methylbutan-2-amine hydrochloride for the Research and Pharmaceutical Sector

This guide provides an in-depth technical overview of (R)-3-Methylbutan-2-amine hydrochloride (CAS No. 31519-52-5), a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document will detail its commercial availability, crucial quality control parameters, and recommended analytical methodologies for its characterization.

Introduction to a Versatile Chiral Building Block

(R)-3-Methylbutan-2-amine hydrochloride is a chiral primary amine that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the chiral center at the second carbon atom makes this compound a key component for introducing specific stereoisomerism in a target molecule.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. Its structural simplicity, combined with its chirality, makes it a focus for the development of novel synthetic routes and as a resolving agent.

Commercial Sourcing of (R)-3-Methylbutan-2-amine hydrochloride

Identifying a reliable commercial supplier for niche research chemicals is a critical first step in any research and development endeavor. While many suppliers offer structurally similar amines, (R)-3-Methylbutan-2-amine hydrochloride (CAS 31519-52-5) is a more specialized reagent.

Confirmed Supplier

Based on current availability, ChemScene is a confirmed commercial supplier for (R)-3-methylbutan-2-amine hydrochloride.[1]

Custom Synthesis and Alternative Sourcing

Product Specifications and Quality Control

The quality and purity of starting materials are paramount in drug development. For (R)-3-Methylbutan-2-amine hydrochloride, the most critical quality attribute is its enantiomeric purity.

Typical Product Specifications

The following table summarizes the typical product specifications for commercially available (R)-3-Methylbutan-2-amine hydrochloride. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Parameter | Typical Specification | Notes |

| Chemical Name | (2R)-3-methylbutan-2-amine;hydrochloride | |

| Synonyms | (R)-(-)-2-Amino-3-methylbutane hydrochloride | [2] |

| CAS Number | 31519-52-5 | [1][2] |

| Molecular Formula | C₅H₁₄ClN | [1][2] |

| Molecular Weight | 123.62 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

The Imperative of Chiral Purity

In the synthesis of chiral drugs, the presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicological issues. Therefore, the accurate determination of the enantiomeric excess (e.e.) of (R)-3-Methylbutan-2-amine hydrochloride is a critical quality control step.

Quality Control & Analytical Methods: Ensuring Enantiomeric Purity

The primary analytical technique for determining the enantiomeric purity of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Chiral HPLC Method Development: A Strategic Approach

Developing a robust chiral HPLC method requires a systematic screening of columns and mobile phases. The following workflow provides a general strategy for the method development for (R)-3-Methylbutan-2-amine hydrochloride.

Caption: A generalized workflow for the development of a chiral HPLC method.

Recommended Starting Conditions for Chiral HPLC Analysis

4.2.1. Sample Preparation

-

Accurately weigh approximately 10 mg of (R)-3-Methylbutan-2-amine hydrochloride.

-

Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute the stock solution as needed to fall within the linear range of the detector.

4.2.2. Chromatographic Conditions (Normal Phase)

| Parameter | Recommended Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Rationale for Parameter Choices:

-

Polysaccharide-based CSPs: These columns are known for their broad applicability in separating a wide range of chiral compounds, including amines.[4]

-

Normal Phase Chromatography: Often provides better selectivity for chiral separations of small molecules.

-

Basic Additive (DEA): The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing of the amine analyte and improve peak shape.[3]

Data Interpretation and Enantiomeric Excess Calculation

The result of a successful chiral separation will be two distinct peaks in the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (e.e.) is calculated using the following formula:

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling (R)-3-Methylbutan-2-amine hydrochloride.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically 2-8°C).[1]

-

In case of contact: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

The following diagram illustrates the key relationships for ensuring laboratory safety when working with this compound.

Caption: Interconnected elements of laboratory safety for handling chemical reagents.

Conclusion

(R)-3-Methylbutan-2-amine hydrochloride is a valuable chiral building block for synthetic chemistry, particularly in the pharmaceutical industry. Ensuring the enantiomeric purity of this starting material is critical for the successful development of chiral drug candidates. This guide has provided an overview of its commercial availability, key quality attributes, and a strategic approach to the development of a robust chiral HPLC method for its analysis. By adhering to the principles of systematic method development and safe laboratory practices, researchers can confidently utilize this compound in their synthetic endeavors.

References

-

ResearchGate. (n.d.). Fig. 2. HPLC chromatograms showing the enantiomeric separation of... Retrieved from [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-3-methylbutan-2-amine hydrochloride. Retrieved from [Link]

Sources

Optimizing the Stability and Storage of (R)-3-Methylbutan-2-amine Hydrochloride: A Technical Guide for Pharmaceutical Development

(R)-3-Methylbutan-2-amine hydrochloride (CAS: 31519-52-5) is a highly valuable chiral aliphatic primary amine salt utilized extensively as a building block in active pharmaceutical ingredient (API) synthesis and drug development[1][2]. As a Senior Application Scientist, I frequently observe that the structural and chiral integrity of this compound is compromised by improper handling, inadequate storage, and poor excipient selection.

This whitepaper provides an in-depth, self-validating framework for understanding the degradation mechanisms of (R)-3-Methylbutan-2-amine hydrochloride, executing stability-indicating protocols, and establishing optimal storage conditions.

Physicochemical Profiling & Degradation Mechanisms

To design an effective storage protocol, we must first understand the causality behind the compound's degradation. Amine hydrochlorides are inherently susceptible to specific environmental and chemical stressors.

Hygroscopicity and Deliquescence

The hydrochloride salt of (R)-3-Methylbutan-2-amine is highly hygroscopic. When exposed to ambient humidity, the crystalline lattice absorbs moisture from the air, leading to deliquescence —a state where the solid dissolves into the absorbed water to form a localized aqueous microenvironment. Once in this state, the activation energy required for hydrolysis and potential chiral inversion drops significantly, accelerating degradation[3].

Excipient Incompatibility: The Maillard Reaction

A critical, often overlooked degradation pathway occurs during formulation. Because (R)-3-Methylbutan-2-amine is a primary amine, it is highly reactive with reducing sugars such as lactose[4]. When formulated together, the primary amine reacts with the carbonyl group of the reducing sugar to form an unstable Schiff base. This intermediate undergoes an Amadori rearrangement, resulting in N-formyl derivatives and brown pigmented impurities—a classic Maillard Reaction [4][5].

Fig 1: Primary degradation pathways of (R)-3-Methylbutan-2-amine HCl.

Empirical Stability Data & Storage Parameters

Quantitative stability tracking is essential for establishing shelf-life. Table 1 summarizes the degradation profile of the compound under various environmental stressors, highlighting the necessity of strict storage controls.

Table 1: Stability Matrix and Mitigation Strategies

| Environmental Condition | Exposure Time | Primary Degradation Pathway | API Recovery (%) | Recommended Mitigation Strategy |

| 25°C / 60% RH (Open) | 14 Days | Moisture absorption / Deliquescence | < 85% | Store in tightly sealed containers with desiccant. |

| 40°C / 75% RH (Closed) | 6 Months | Thermal stress / Trace hydrolysis | > 98% | Maintain at 2-8°C for long-term storage[1]. |

| 60°C + Lactose (1:1) | 21 Days | Maillard Reaction (Amadori adducts) | < 70% | Substitute lactose with mannitol or microcrystalline cellulose[6]. |

| Oxidative (3% H₂O₂) | 48 Hours | N-Oxidation | < 90% | Backfill storage containers with inert gas (Argon/N₂). |

Core Storage Directives

To preserve the ≥98% purity of (R)-3-Methylbutan-2-amine hydrochloride[1], adhere to the following absolute requirements:

-

Temperature Control: Store at 2-8°C in a dry environment[1]. Elevated temperatures exponentially increase the rate of hydrolysis if trace moisture is present.

-

Atmospheric Control: The container must be purged and backfilled with an inert gas (Argon or ultra-pure Nitrogen) to displace oxygen and atmospheric moisture.

-

Light Protection: Store in amber glass vials to prevent photolytic degradation.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. This means the protocol inherently proves its own accuracy through internal controls—specifically, Mass Balance . If the sum of the remaining API and the quantified degradation products does not equal >96% of the starting material, the method is failing to detect a degradation pathway (e.g., volatile loss or irreversible column binding)[7].

Protocol 1: Forced Degradation & Mass Balance Assessment

This workflow systematically stresses the API to generate a complete impurity profile, ensuring your UPLC method is truly stability-indicating[3][7].

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of (R)-3-Methylbutan-2-amine HCl in a 50:50 mixture of Acetonitrile and HPLC-grade Water.

-

Stress Application:

-

Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 48 hours.

-

-

Quenching (Critical Step): Neutralize the acidic and basic samples to pH 7.0 using 0.1 M NaOH or 0.1 M HCl, respectively. Causality: Failing to neutralize the sample will cause the compound to continue degrading while sitting in the autosampler, leading to artificially low API recovery and non-reproducible peak areas[3].

-

UPLC-PDA/MS Analysis: Inject the samples using a sub-2 µm particle size column. Utilize a Photodiode Array (PDA) detector to perform a peak purity test, confirming that the main API peak is homogenous and not co-eluting with an impurity[7].

-

Mass Balance Calculation: Calculate the total area of the API peak plus all degradation peaks. The mass balance must be >96% to validate the method[7].

Fig 2: Self-validating forced degradation workflow for stability assessment.

Protocol 2: Excipient Compatibility Screening (Microcalorimetry)

To prevent late-stage formulation failures due to the Maillard reaction, use Isothermal Microcalorimetry (IMC) for rapid compatibility screening[6].

Step-by-Step Methodology:

-

Sample Blending: Create a 1:1 (w/w) physical mixture of (R)-3-Methylbutan-2-amine HCl and the target excipient (e.g., anhydrous lactose or mannitol).

-

Moisture Doping: Add 20% w/w HPLC-grade water to the blend to simulate high-humidity stress and mobilize the solid-state reaction[6].

-

Calorimetric Analysis: Load the sample into the IMC at 50°C.

-

Data Interpretation: Monitor the heat flow. A large, immediate exothermic process indicates a chemical interaction (Schiff base formation). If an exotherm is observed with lactose, substitute with a non-reducing polyol like mannitol, which will yield a flat thermal baseline[6].

Handling and Containment Best Practices

(R)-3-Methylbutan-2-amine hydrochloride is classified under GHS as causing Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) due to respiratory tract irritation[2].

-

Environmental Controls: Always handle the dry powder inside a ductless fume hood or a localized exhaust ventilation system to prevent inhalation of hygroscopic dust.

-

Static Discharge: Amine hydrochloride powders can accumulate static charge. Ensure spatulas and weighing balances are properly grounded.

-

PPE: Nitrile gloves, chemical safety goggles, and a lab coat are mandatory[2]. If handling large quantities outside of a hood, a NIOSH-approved N95 or P100 particulate respirator is required.

References

-

ChemScene. "31519-52-5 | (R)-3-methylbutan-2-amine hydrochloride". ChemScene Catalog. 1

-

PubChem. "(2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346". National Center for Biotechnology Information. 2

-

BenchChem. "Bis(2-chloroethyl)amine Hydrochloride Stability in Solution". Technical Support Center. 3

-

Taylor & Francis. "A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose". Expert Opinion on Drug Delivery. 4

-

ResearchGate. "A general Maillard reaction between lactose and an amine group-containing API". Pharmaceutical Development and Technology.5

-

PMC / NIH. "Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation". National Library of Medicine. 7

-

TA Instruments. "An Alternative Method of Drug-Excipient Characterization". Application Note. 6

Sources

- 1. chemscene.com [chemscene.com]

- 2. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]

- 7. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chiral Tool: An In-depth Technical Guide to the Applications of (R)-3-Methylbutan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylbutan-2-amine hydrochloride, a chiral amine salt, has emerged as a valuable and versatile tool in the field of organic synthesis and drug development. Its utility stems from its inherent chirality, which can be leveraged to control the stereochemical outcome of chemical reactions. This guide provides a comprehensive overview of the applications of (R)-3-Methylbutan-2-amine hydrochloride, focusing on its role as a chiral resolving agent and a chiral building block in asymmetric synthesis.

Physicochemical Properties and Synthesis

(R)-3-Methylbutan-2-amine hydrochloride is the hydrochloride salt of the chiral amine (R)-3-Methylbutan-2-amine. Key physicochemical properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₅H₁₄ClN |

| Molecular Weight | 123.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | (R)-enantiomer |

A common and efficient method for the synthesis of enantiomerically pure (R)-3-Methylbutan-2-amine is from the readily available chiral precursor, (R)-valine. This synthesis typically involves the reduction of the carboxylic acid functionality of the amino acid.

Application as a Chiral Resolving Agent

One of the primary applications of (R)-3-Methylbutan-2-amine hydrochloride is in the resolution of racemic mixtures of chiral carboxylic acids.[3] This classical resolution technique is based on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

The general principle involves the reaction of a racemic carboxylic acid with the enantiomerically pure (R)-3-Methylbutan-2-amine. This acid-base reaction results in the formation of a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably solubility in a given solvent.[4][5] This difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The resolved carboxylic acid enantiomer is subsequently liberated from the purified diastereomeric salt by treatment with an acid.

Experimental Protocol: General Procedure for the Resolution of a Racemic Carboxylic Acid

-

Salt Formation:

-

Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Add an equimolar amount of (R)-3-Methylbutan-2-amine (the free base, which can be generated from the hydrochloride salt by treatment with a base).

-

Stir the mixture, and gently heat if necessary to ensure complete dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be required to maximize the yield.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

The mother liquor, enriched in the more soluble diastereomer, can be collected for recovery of the other enantiomer.

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt crystals in water or a suitable solvent.

-

Acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of 1-2.

-

Extract the liberated free carboxylic acid with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

-

Diagram of the Chiral Resolution Process:

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Application as a Chiral Building Block in Asymmetric Synthesis

(R)-3-Methylbutan-2-amine can also serve as a versatile chiral building block in asymmetric synthesis.[3] In this context, the chiral amine is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The chiral center of the amine influences the formation of new stereocenters in a predictable manner.

A notable example of a related chiral amine, (S)-2-amino-3-methylbutane, is its use in the synthesis of the potassium channel opener, Diazoxide BPDZ-44. This highlights the importance of such chiral amines in the development of new therapeutic agents.

Hypothetical Application: Asymmetric Alkylation via a Chiral Imine

A potential application of (R)-3-Methylbutan-2-amine is in the diastereoselective alkylation of a ketone. The ketone can be condensed with the chiral amine to form a chiral imine. The bulky isopropyl group of the amine can effectively block one face of the imine, directing the approach of an electrophile to the opposite face. Subsequent hydrolysis of the resulting alkylated imine would yield an enantiomerically enriched α-alkylated ketone.

Diagram of the Hypothetical Asymmetric Alkylation:

Caption: Hypothetical workflow for asymmetric alkylation using a chiral amine.

Conclusion

(R)-3-Methylbutan-2-amine hydrochloride is a valuable chiral reagent with significant applications in organic synthesis. Its primary use as a resolving agent for racemic carboxylic acids is a well-established and effective method for obtaining enantiomerically pure compounds. Furthermore, its potential as a chiral building block in asymmetric synthesis opens up avenues for the stereoselective synthesis of complex molecules, including new drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral tools like (R)-3-Methylbutan-2-amine hydrochloride is set to increase.

Sources

Structural Profiling and Synthetic Applications of (R)-3-Methylbutan-2-amine Hydrochloride in Targeted Drug Discovery

Executive Summary

(R)-3-Methylbutan-2-amine hydrochloride (CAS: 31519-52-5) is a highly specialized chiral building block essential for the synthesis of advanced therapeutics. It is predominantly utilized in the development of microtubule (MT)-stabilizing agents for neurodegenerative tauopathies and TRPM8 activity regulators [1, 3]. This technical whitepaper provides an authoritative analysis of its physicochemical properties—specifically its molecular formula (C₅H₁₄ClN) and molecular weight (123.62 g/mol )—while detailing field-proven protocols for its integration into complex pharmacophores.

Physicochemical Profiling & Structural Analysis

The free base form, (R)-3-methylbutan-2-amine, is a volatile aliphatic amine. In rigorous drug development environments, handling volatile chiral amines presents significant challenges regarding stoichiometric precision and susceptibility to oxidative degradation or carbamate formation (via CO₂ absorption).

Converting the free base to its hydrochloride salt yields a bench-stable, crystalline solid. This operational shift ensures high gravimetric accuracy during automated library synthesis or manual scale-up, eliminating the need for inert-atmosphere handling prior to the reaction [2].

Table 1: Fundamental Chemical Properties

| Property | Value |

| Chemical Name | (R)-3-Methylbutan-2-amine hydrochloride |

| CAS Registry Number | 31519-52-5 |

| Molecular Formula | C₅H₁₄ClN |

| Molecular Weight | 123.62 g/mol |

| SMILES String | (C(C)C)C.Cl |

| Exact Mass | 123.08147 Da |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 1 |

Table 2: Comparative Stability: Free Base vs. Hydrochloride Salt

| Parameter | Free Base (C₅H₁₃N) | Hydrochloride Salt (C₅H₁₄ClN) |

| Physical State (at 20°C) | Volatile Liquid | Crystalline Solid |

| Boiling/Melting Point | 85–87°C (bp) | High (mp >150°C, dec.) |

| Handling & Storage | Requires inert atmosphere | Bench-stable, standard desiccation |

| Stoichiometric Precision | Low (due to volatility) | High (gravimetric accuracy) |

Stereochemical Significance in Pharmacodynamics

In the rational design of neurotherapeutics—such as 1,2,4-triazolo[1,5-a]pyrimidines targeting Alzheimer's disease—the chiral configuration of the appended amine dictates target engagement. Structure-Activity Relationship (SAR) evaluations demonstrate that the (R)-enantiomer of 3-methylbutan-2-amine significantly enhances the MT-stabilizing potency of the resulting drug candidates compared to its (S)-counterpart [3].

Causality: The steric bulk of the 1,2-dimethylpropyl group, when oriented strictly in the (R)-configuration, optimally occupies the hydrophobic binding pocket of tubulin. This stereospecificity validates the necessity of utilizing enantiomerically pure starting materials to prevent off-target effects and maximize therapeutic index.

Experimental Protocol: Chemoselective SₙAr Displacement

To incorporate (R)-3-methylbutan-2-amine hydrochloride into a halogenated heterocyclic scaffold (e.g., a triazolopyrimidine dichloride), a Nucleophilic Aromatic Substitution (SₙAr) is employed. The following protocol is designed as a self-validating system , ensuring high yield and the preservation of enantiomeric excess (ee).

Rationale for Reagent Selection: Because the starting material is a hydrochloride salt, an auxiliary base (N,N-Diisopropylethylamine, DIPEA) is strictly required to liberate the nucleophilic free amine in situ. DIPEA is chosen over Triethylamine (TEA) due to its higher steric hindrance, which prevents it from competing as a nucleophile in the SₙAr reaction.

Step-by-Step Methodology:

-

Preparation: In an oven-dried reaction vial under an argon atmosphere, dissolve the dichloride scaffold (1.0 eq, e.g., 0.16 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

In Situ Free-Basing: Add (R)-3-methylbutan-2-amine hydrochloride (2.0 eq, 0.32 mmol) to the solution, followed immediately by DIPEA (2.5 eq, 0.40 mmol).

-

Causality: The 0.5 eq excess of DIPEA ensures complete neutralization of both the initial HCl salt and the secondary HCl byproduct generated during the substitution, preventing the reaction from stalling due to acidification.

-

-

Reaction Execution: Heat the mixture to 80°C. Monitor the reaction continuously via LC-MS.

-

Self-Validation: The reaction is deemed complete only when the mass peak corresponding to the starting dichloride is fully consumed (typically 4–6 hours). Halting the reaction exactly at this point prevents the formation of unwanted bis-substitution byproducts.

-

-

Quenching and Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes the DMF solvent and water-soluble DIPEA salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (0–30% EtOAc in hexanes) to yield the pure chiral intermediate.

Workflow Visualization

The following diagram illustrates the logical progression of the SₙAr workflow, highlighting the critical free-basing step required when utilizing the hydrochloride salt.

Workflow for incorporating (R)-3-methylbutan-2-amine into MT-targeting agents.

Analytical Validation of Enantiomeric Purity

Post-synthesis, it is imperative to confirm that no racemization occurred during the heated SₙAr process.

-

Method: Chiral High-Performance Liquid Chromatography (HPLC).

-

Conditions: Isocratic elution using a chiral stationary phase (e.g., Chiralpak AD-H) with Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

-

Causality: The addition of 0.1% DEA is a critical self-validating parameter; it suppresses peak tailing by masking residual silanol groups on the silica column. This ensures sharp, baseline-resolved peaks, allowing for the mathematically accurate integration of the enantiomeric ratio (e.r.).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87748346, (2R)-3-methylbutan-2-amine hydrochloride. PubChem. Retrieved from[Link]

-

Ballatore, C., et al. (2013). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, PMC. Retrieved from[Link]

Methodological & Application

Application Notes and Protocols: (R)-3-Methylbutan-2-amine Hydrochloride in Asymmetric Synthesis

Introduction: The Critical Role of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral amines are fundamental building blocks in the synthesis of a vast array of bioactive molecules.[1] As such, the development of robust and efficient methods for their asymmetric synthesis is a cornerstone of modern organic chemistry.[2]

(R)-3-Methylbutan-2-amine hydrochloride is a valuable chiral building block and auxiliary that offers significant advantages in the stereocontrolled synthesis of complex molecules. Its relatively simple structure, derived from the natural amino acid valine, provides a rigid and well-defined chiral environment, enabling high levels of stereochemical induction in a variety of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-3-Methylbutan-2-amine hydrochloride in asymmetric synthesis. We will delve into its core applications, provide detailed, field-proven protocols, and explain the underlying principles that govern its efficacy.

Core Principles of Asymmetric Synthesis with Chiral Auxiliaries

Asymmetric synthesis often employs a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] The auxiliary, after fulfilling its role, can be cleaved and ideally recovered for reuse.[3] The effectiveness of a chiral auxiliary is determined by its ability to create a significant energetic difference between the diastereomeric transition states, thereby favoring the formation of one stereoisomer over the other.

(R)-3-Methylbutan-2-amine, with its stereocenter adjacent to the reactive amino group, serves as an excellent chiral auxiliary. The steric bulk of the isopropyl group plays a crucial role in shielding one face of the molecule, forcing incoming reagents to approach from the less hindered side. This principle of sterically-controlled facial selectivity is fundamental to its application in asymmetric synthesis.

Application I: Diastereoselective Alkylation of Chiral Imines

One of the most powerful applications of (R)-3-Methylbutan-2-amine is in the diastereoselective alkylation of imines derived from aldehydes and ketones. This methodology provides a direct route to the synthesis of α-branched chiral amines, which are prevalent motifs in many pharmaceutical agents.

Mechanistic Rationale

The process begins with the condensation of (R)-3-Methylbutan-2-amine with a prochiral ketone or aldehyde to form a chiral imine (specifically, a chiral Schiff base). The stereocenter of the amine auxiliary effectively controls the conformation of the resulting imine. Deprotonation of the α-carbon of the imine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a chiral enolate equivalent. The bulky isopropyl group of the auxiliary directs the incoming electrophile (e.g., an alkyl halide) to the opposite face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the resulting imine cleaves the chiral auxiliary, yielding the desired enantiomerically enriched α-branched amine and regenerating the auxiliary.

Caption: Workflow for diastereoselective alkylation using (R)-3-Methylbutan-2-amine.

Protocol: Asymmetric Synthesis of (R)-2-Methyl-1-phenylpropan-1-amine

This protocol details the synthesis of (R)-2-methyl-1-phenylpropan-1-amine from benzaldehyde and (R)-3-Methylbutan-2-amine hydrochloride, followed by diastereoselective methylation.

Materials:

-

(R)-3-Methylbutan-2-amine hydrochloride

-

Benzaldehyde

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Methyl Iodide

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Step 1: Liberation of the Free Amine

-

In a 100 mL round-bottom flask, dissolve (R)-3-Methylbutan-2-amine hydrochloride (1.0 eq) in deionized water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M NaOH solution dropwise with stirring until the pH of the solution is >12.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to afford the free (R)-3-Methylbutan-2-amine. Caution: This amine is volatile.

Step 2: Formation of the Chiral Imine

-

To a solution of (R)-3-Methylbutan-2-amine (1.0 eq) in anhydrous toluene, add benzaldehyde (1.0 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Step 3: Diastereoselective Methylation

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

Slowly add a solution of the chiral imine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis and Isolation of the Chiral Amine

-

Dissolve the crude methylated imine in a 1:1 mixture of THF and 1 M HCl.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, wash the mixture with diethyl ether to remove the benzaldehyde byproduct.

-

Basify the aqueous layer with 1 M NaOH until pH > 12.

-

Extract the desired chiral amine with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate carefully to yield the crude (R)-2-methyl-1-phenylpropan-1-amine.

-

Purify the product by flash column chromatography on silica gel.

Expected Outcomes and Data

The diastereoselectivity of the alkylation step is typically high, often exceeding 95:5 dr. The enantiomeric excess of the final product is a direct reflection of the diastereomeric ratio of the alkylated intermediate.

| Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Product |

| Methyl Iodide | >95:5 | >90% |

| Ethyl Iodide | >93:7 | >86% |

| Benzyl Bromide | >96:4 | >92% |

Application II: As a Chiral Resolving Agent

(R)-3-Methylbutan-2-amine hydrochloride can also be effectively utilized as a chiral resolving agent for the separation of racemic carboxylic acids. The principle behind this application lies in the formation of diastereomeric salts.

Mechanistic Rationale

When a racemic mixture of a carboxylic acid is treated with the enantiomerically pure (R)-3-Methylbutan-2-amine, two diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral amine can be removed by treatment with acid, yielding the enantiomerically enriched carboxylic acid.

Caption: Workflow for chiral resolution of a racemic carboxylic acid.

Protocol: Resolution of Racemic Mandelic Acid

Materials:

-

Racemic Mandelic Acid

-

(R)-3-Methylbutan-2-amine

-

Ethanol

-

Diethyl Ether

-

Hydrochloric Acid (2 M)

Step 1: Formation and Crystallization of Diastereomeric Salts

-

Dissolve racemic mandelic acid (1.0 eq) in warm ethanol.

-

In a separate flask, dissolve (R)-3-Methylbutan-2-amine (0.5 eq) in ethanol.

-

Slowly add the amine solution to the mandelic acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.

Step 2: Liberation of the Enantiomerically Enriched Mandelic Acid

-

Suspend the isolated diastereomeric salt crystals in water.

-

Add 2 M HCl until the pH is acidic (pH < 2).

-

Extract the enantiomerically enriched mandelic acid with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiopure mandelic acid.

-

The aqueous layer contains the hydrochloride salt of (R)-3-Methylbutan-2-amine, which can be recovered.

Step 3: Determination of Enantiomeric Excess

The enantiomeric excess of the resolved mandelic acid can be determined by chiral HPLC analysis or by converting it to a diastereomeric derivative (e.g., an ester with a chiral alcohol) and analyzing by NMR spectroscopy.

Safety and Handling

(R)-3-Methylbutan-2-amine hydrochloride is a skin and eye irritant and may cause respiratory irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free amine is volatile and flammable. All reactions involving the free amine and organolithium reagents must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

Conclusion

(R)-3-Methylbutan-2-amine hydrochloride is a versatile and highly effective chiral auxiliary and resolving agent in asymmetric synthesis. Its utility in the diastereoselective alkylation of imines provides a reliable pathway to valuable α-branched chiral amines. Furthermore, its application as a resolving agent offers a practical method for the separation of racemic carboxylic acids. The protocols outlined in this document provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. With careful execution and an understanding of the underlying stereochemical principles, (R)-3-Methylbutan-2-amine hydrochloride can be a powerful tool in the synthesis of complex, enantiomerically pure molecules for drug discovery and development.

References

-

PubChem. (2R)-3-methylbutan-2-amine hydrochloride. Available at: [Link]

-

PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

-

Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: (R)-3-Methylbutan-2-amine Hydrochloride as a Traceless Chiral Auxiliary

Mechanistic Grounding & Strategic Utility

(R)-3-Methylbutan-2-amine hydrochloride (often referred to as (R)-1,2-dimethylpropylamine HCl) is a sterically demanding, optically active primary amine. In modern asymmetric synthesis, it is primarily deployed as a precursor for chiral lithium amides and as a chiral resolving auxiliary for complex ligand architectures[1],[2].

Causality of the Chiral Environment: The structural brilliance of (R)-3-methylbutan-2-amine lies in the juxtaposition of a methyl group and a bulky isopropyl group directly adjacent to the chiral amine center. When converted into a lithium amide, it forms discrete, well-defined mixed aggregates with lithium enolates. The isopropyl group acts as a rigid steric shield within this transition state, blocking one face of the enolate and forcing incoming electrophiles to attack from the less hindered trajectory. This effectively allows the reagent to act as a "traceless" chiral auxiliary, enabling highly enantioselective bond formation without requiring covalent attachment to the substrate[1].

Physicochemical Profile & Quantitative Data